Z-Gly-Gly-Phe-betaNA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

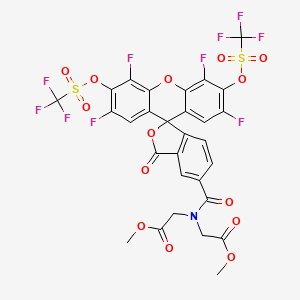

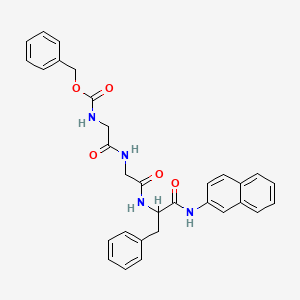

Z-Gly-Gly-Phe-betaNA is a synthetic tripeptide composed of glycine, glycine, and phenylalanine residues, with a beta-naphthylamide (betaNA) group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Gly-Phe-betaNA typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protection strategies. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide). After the peptide chain is assembled, the beta-naphthylamide group is introduced, and the final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of environmentally friendly solvents and green chemistry principles is also being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Z-Gly-Gly-Phe-betaNA can undergo various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

Reduction: Reduction reactions can modify the beta-naphthylamide group.

Substitution: The peptide can participate in substitution reactions, particularly at the amino acid residues.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield hydroxyphenylalanine, while reduction of the beta-naphthylamide group can produce amine derivatives .

Scientific Research Applications

Z-Gly-Gly-Phe-betaNA has a wide range of applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis studies and enzymatic reactions.

Biology: Serves as a substrate for protease activity assays, helping to study enzyme kinetics and specificity.

Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.

Industry: Utilized in the production of bioactive peptides and as a standard in analytical techniques such as HPLC (high-performance liquid chromatography)

Mechanism of Action

The mechanism of action of Z-Gly-Gly-Phe-betaNA involves its interaction with specific enzymes and receptors. The beta-naphthylamide group can act as a chromophore, allowing for easy detection and quantification in enzymatic assays. The peptide sequence can mimic natural substrates, enabling the study of enzyme-substrate interactions and the identification of molecular targets and pathways involved in its activity .

Comparison with Similar Compounds

Similar Compounds

Gly-Gly-Phe: A tripeptide without the beta-naphthylamide group, used in similar enzymatic studies.

Z-Gly-Gly-Phe: A protected tripeptide without the beta-naphthylamide group, used in peptide synthesis research.

Gly-Phe-betaNA: A dipeptide with the beta-naphthylamide group, used in protease assays

Uniqueness

Z-Gly-Gly-Phe-betaNA is unique due to the presence of both the beta-naphthylamide group and the specific tripeptide sequence. This combination allows for versatile applications in research and industry, providing a valuable tool for studying enzyme kinetics, developing new therapeutics, and optimizing peptide synthesis methods .

Properties

IUPAC Name |

benzyl N-[2-[[2-[[1-(naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N4O5/c36-28(19-33-31(39)40-21-23-11-5-2-6-12-23)32-20-29(37)35-27(17-22-9-3-1-4-10-22)30(38)34-26-16-15-24-13-7-8-14-25(24)18-26/h1-16,18,27H,17,19-21H2,(H,32,36)(H,33,39)(H,34,38)(H,35,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXIYPDVQYNSEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)CNC(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N4O5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12096554.png)

![5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12096572.png)